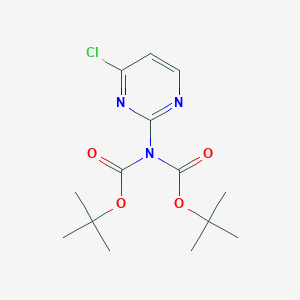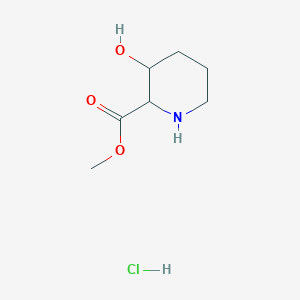![molecular formula C8H9Cl2N3O2 B1450338 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride CAS No. 1803585-64-9](/img/structure/B1450338.png)
2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride
Vue d'ensemble
Description
“2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1803585-64-9 . It has a molecular weight of 250.08 . The IUPAC name for this compound is 2-(1H-pyrazolo[4,3-b]pyridin-1-yl)acetic acid dihydrochloride .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, which is a group of heterocyclic compounds that includes “this compound”, has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are three-membered azaheterocyclic systems that are composed of a pyrazole and a quinoline fragment . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .It is stored at room temperature . The InChI code for this compound is 1S/C8H7N3O2.2ClH/c12-8(13)5-11-7-2-1-3-9-6(7)4-10-11;;/h1-4H,5H2,(H,12,13);2*1H .
Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compound Development
The scientific research on "2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride" and related derivatives focuses on their synthesis and application in developing novel heterocyclic compounds. These efforts aim at creating molecules with enhanced chemical properties and potential utility in various fields, including pharmaceuticals and materials science.
Divergent Cyclizations for Heterocyclic Structures : Smyth et al. (2007) reported on the unexpected outcomes of cyclizations involving similar pyrazole-derived acetic acids, leading to the formation of alternative cyclic imide products. This research demonstrates the compound's utility in generating a variety of bicyclic heterocycles under controlled conditions, revealing its adaptability in synthesizing complex molecular structures (Smyth et al., 2007).
Formation of Metal Ion Binding Sites : Research by Boa et al. (2005) showed that derivatives of pyrazole- and pyridine-acetic acids could be condensed with peptides to create ATCUN-like metal ion binding sites, illustrating the compound's role in synthesizing molecules with specific biochemical functionalities (Boa et al., 2005).
Catalytic Applications in Organic Synthesis : Xie et al. (2014) explored the use of pyrazole-pyridine-acetic acid derivatives in catalysis, demonstrating their effectiveness in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. This highlights the compound's potential in green chemistry and sustainable synthesis processes (Xie et al., 2014).
Antimicrobial and Antimycobacterial Activities : Compounds derived from similar pyrazole-acetic acids have been investigated for their antimicrobial properties. Sidhaye et al. (2011) synthesized derivatives displaying antimycobacterial activity, indicating the compound's applicability in developing new antimicrobial agents (Sidhaye et al., 2011).
Synthesis of Pyrazolo[3,4-b]pyridines with Biomedical Applications : Donaire-Arias et al. (2022) provided a comprehensive review on the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, a class of compounds closely related to the discussed compound. This body of work underscores the compound's significance in medicinal chemistry, showcasing its role in the development of molecules with therapeutic potential (Donaire-Arias et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that “2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride” and related compounds may have potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been extensively studied due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It’s worth noting that similar compounds have shown significant inhibitory activity .
Result of Action
Similar compounds have shown to significantly reduce the migration and invasion abilities of certain cells .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Analyse Biochimique
Biochemical Properties
2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with other biomolecules such as cyclin-dependent kinases (CDKs), further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines by targeting TRKs and CDKs . This inhibition leads to cell cycle arrest, particularly in the G2/M phase, and induces apoptosis. The compound also affects cell signaling pathways, including the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active sites of TRKs and CDKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cell proliferation and survival. Additionally, the compound may induce conformational changes in these enzymes, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy in vivo.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake and accumulation in target cells, enhancing its therapeutic potential. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, further modulating its effects on cellular processes.
Propriétés
IUPAC Name |
2-pyrazolo[4,3-b]pyridin-1-ylacetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c12-8(13)5-11-7-2-1-3-9-6(7)4-10-11;;/h1-4H,5H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXXJZYCPBPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2CC(=O)O)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-64-9 | |
| Record name | 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)




![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)

![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)
